(R)-N-(1-Phenylethyl)pent-4-EN-1-amine

Description

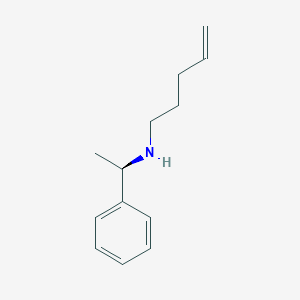

(R)-N-(1-Phenylethyl)pent-4-en-1-amine is a chiral amine characterized by a pent-4-en-1-amine backbone substituted with an (R)-configured 1-phenylethyl group. Its molecular formula is C₁₃H₁₇N (molecular weight: 187.3 g/mol). The compound’s stereochemistry and unsaturated alkene moiety (pent-4-enyl) make it a versatile intermediate in asymmetric synthesis and materials science.

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-[(1R)-1-phenylethyl]pent-4-en-1-amine |

InChI |

InChI=1S/C13H19N/c1-3-4-8-11-14-12(2)13-9-6-5-7-10-13/h3,5-7,9-10,12,14H,1,4,8,11H2,2H3/t12-/m1/s1 |

InChI Key |

VJDKPIIPMMQEEX-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NCCCC=C |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-Phenylethyl)pent-4-EN-1-amine typically involves the reaction of ®-1-phenylethylamine with pent-4-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like sodium hydroxide (NaOH). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-N-(1-Phenylethyl)pent-4-EN-1-amine may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

®-N-(1-Phenylethyl)pent-4-EN-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

®-N-(1-Phenylethyl)pent-4-EN-1-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

Biology: Researchers investigate the compound’s effects on biological systems, including its potential as a ligand for receptors and enzymes.

Medicine: The compound is explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.

Industry: In industrial applications, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-(1-Phenylethyl)pent-4-EN-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N,N-Dibenzylpent-4-en-1-amine

- Structure : Features a pent-4-en-1-amine core substituted with two benzyl groups (C₁₉H₂₃N; MW: 265.4 g/mol).

- Synthesis : Prepared via alkylation of pent-4-en-1-amine with benzyl halides, yielding a tertiary amine.

- Key Differences :

- Steric Effects : The bulkier dibenzyl substituents reduce nucleophilicity compared to the target compound’s phenylethyl group.

- Chirality : Lacks stereogenic centers, unlike the (R)-configured target compound.

- Applications : Primarily used as a ligand in catalysis or as a precursor for quaternary ammonium salts .

(R)-N-(4-Methoxyphenyl)-5-phenylpent-1-en-2-amine

- Structure: Contains a pent-1-en-2-amine chain with a 4-methoxyphenyl and phenyl substituent (C₁₈H₂₁NO; MW: 267.4 g/mol).

- Synthesis : Synthesized via LiEt₃BH reduction of an acetamide precursor, achieving 86% yield .

- Key Differences :

- Alkene Position : The pent-1-enyl group alters electronic properties (e.g., conjugation with the amine).

- Substituent Effects : The 4-methoxyphenyl group enhances solubility in polar solvents compared to the target compound’s simple phenyl group.

- Optical Activity : Exhibits [α]D²⁰ = −9.2 (CHCl₃), highlighting the role of chirality in physicochemical behavior .

4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide

- Structure: A benzamide derivative with a bromonaphthalene and phenylethyl group (C₂₅H₂₂BrNO; MW: 448.4 g/mol).

- Synthesis : Prepared via Suzuki coupling (58% yield), demonstrating challenges in divergent synthesis .

- Key Differences: Functional Group: The amide linkage reduces basicity compared to the primary amine in the target compound.

Biological Activity

(R)-N-(1-Phenylethyl)pent-4-EN-1-amine, also known as 1-Phenylpent-4-en-1-amine, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₅N

- Molecular Weight : 175.25 g/mol

- CAS Number : 11658335

The structure features a phenyl group attached to a pentene chain, which is significant for its biological interactions.

This compound acts primarily as a monoamine releasing agent. It has been shown to influence neurotransmitter systems by releasing norepinephrine and dopamine, similar to other compounds in the phenethylamine class. This action is mediated through the following mechanisms:

- Trace Amine-Associated Receptor 1 (TAAR1) Agonism : The compound binds to TAAR1, which modulates neurotransmitter release and can enhance dopaminergic activity in the central nervous system .

Neurotransmitter Release

The compound exhibits significant activity in releasing neurotransmitters, as evidenced by the following data:

| Compound | NE Release (nM) | DA Release (nM) | 5-HT Release (nM) |

|---|---|---|---|

| This compound | 10.9 | 39.5 | >10,000 |

| Phenethylamine | 10.9 | 39.5 | >10,000 |

This table indicates that this compound has potent effects on norepinephrine and dopamine release, making it comparable to other known stimulants .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally related to (R)-N-(1-Phenylethyl)pent-4-EN-1-amines:

- Antiviral Activity : A study on similar compounds showed promising antiviral effects against HIV, indicating that modifications to the phenethylamine structure can yield potent inhibitors of viral replication .

- Cancer Research : Research on related compounds has demonstrated their ability to inhibit specific cancer cell lines by disrupting mitotic processes. This suggests that this compound may also exhibit anticancer properties through similar pathways .

- Neuropharmacology : The compound's interaction with TAAR1 may lead to enhanced cognitive functions or mood elevation, warranting further investigation into its potential therapeutic applications in neuropsychiatric disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.